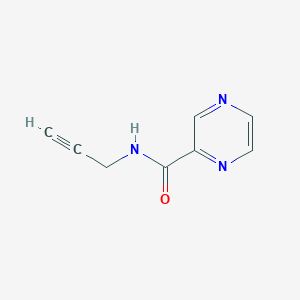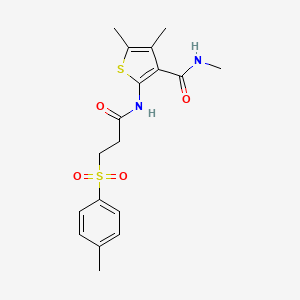
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound.
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound acts as a charge-transporting material in organic electronic devices. It has also been proposed that the compound may have potential applications in the field of organic photovoltaics due to its ability to absorb light in the visible region of the electromagnetic spectrum.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide. However, it has been reported that the compound is non-toxic and has low cytotoxicity. This makes it a suitable candidate for use in biomedical applications such as drug delivery systems and biosensors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is its high purity and yield. This makes it a suitable candidate for use in organic electronic devices where high purity materials are required. However, one of the limitations of the compound is its high cost of synthesis, which may limit its widespread use in research.
Future Directions
There are several future directions for research on N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide. One area of research is in the development of novel organic electronic devices using the compound as a building block. Another area of research is in the development of biomedical applications such as drug delivery systems and biosensors. Additionally, research can be conducted to optimize the synthesis method of the compound to reduce the cost of synthesis and increase the yield.
Synthesis Methods
The synthesis of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide involves the reaction of 3-tosylpropanoyl chloride with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction yields N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide as the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide has shown potential applications in various scientific research fields. One of the primary applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic field-effect transistors, and organic light-emitting diodes.
properties
IUPAC Name |
N,4,5-trimethyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-11-5-7-14(8-6-11)26(23,24)10-9-15(21)20-18-16(17(22)19-4)12(2)13(3)25-18/h5-8H,9-10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPBWMJQLKBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

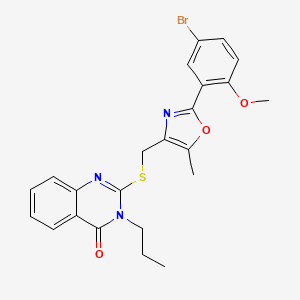
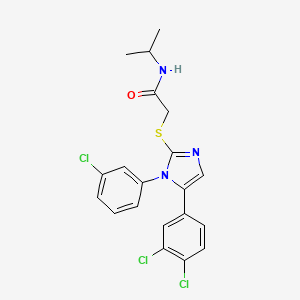
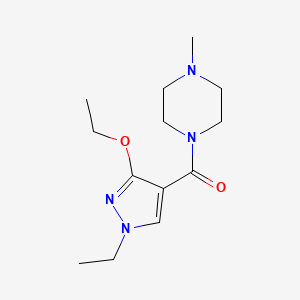
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2740342.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2740344.png)
![1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B2740345.png)



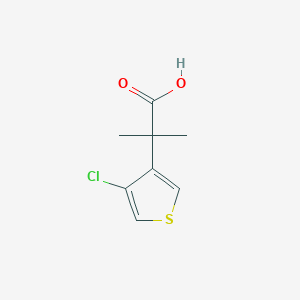
![N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2740352.png)


